molecular formula C17H19N5O4 B2820252 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946212-67-5

2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2820252
CAS No.: 946212-67-5
M. Wt: 357.37
InChI Key: DABYCBUUENSUND-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound with a purine base structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a purine ring system substituted with various functional groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the phenylethylamino group and the acetic acid moiety. Key steps may include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as guanine derivatives.

    Substitution Reactions: Introduction of the 1,3-dimethyl groups and the phenylethylamino group through nucleophilic substitution reactions.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is studied for its potential as a biochemical probe. It can be used to investigate the function of purine-related enzymes and pathways.

Medicine

Medically, this compound shows promise as a therapeutic agent. Its structure suggests potential activity as an antiviral, anticancer, or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in various disease models.

Industry

In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has a phenylethylamino group, which may enhance its binding affinity and specificity for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(1-phenylethylamino)purin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-10(11-7-5-4-6-8-11)18-16-19-14-13(22(16)9-12(23)24)15(25)21(3)17(26)20(14)2/h4-8,10H,9H2,1-3H3,(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYCBUUENSUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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